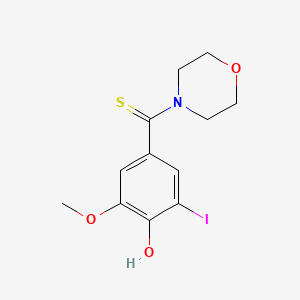![molecular formula C20H26N2O2 B5963783 3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B5963783.png)
3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and easy availability on the black market. However, due to its high potential for abuse and overdose, it has been classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor and kappa-opioid receptor, which may contribute to its overall pharmacological effects.
Biochemical and physiological effects:
3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide produces a range of effects on the central nervous system, including analgesia, sedation, and euphoria. It also has negative effects, such as respiratory depression, nausea, and vomiting. Chronic use of 3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide has been associated with dependence and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and toxicity limits its use in animal and human studies.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide, including the development of new opioid receptor ligands with improved safety profiles, the study of the mechanisms of opioid receptor activation, and the development of new treatments for pain management. Additionally, further research is needed to understand the long-term effects of 3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide use and to develop effective strategies for preventing its abuse and overdose.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide involves several steps, including the reaction of 2-furanboronic acid with 3,5-dimethyl-4-chloroaniline to form 3,5-dimethyl-4-(2-furyl)aniline. This compound is then reacted with 1-(2-bromoethyl)benzene to form 3,5-dimethyl-N-(1-(2-phenylethyl)-3-piperidinyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new treatments for pain management. It has also been used as a reference compound for the development of new opioid receptor ligands.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-13-16(2)24-19(15)20(23)21-18-9-6-11-22(14-18)12-10-17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVWRNRDKKHIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-5-[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5963700.png)
![2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5963704.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5963711.png)
![6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5963714.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5963716.png)

![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5963726.png)
![1-(3-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B5963731.png)
![1-[(4-bromophenyl)sulfonyl]-N'-(1-methylethylidene)-4-piperidinecarbohydrazide](/img/structure/B5963746.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5963759.png)
![7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963764.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide](/img/structure/B5963767.png)
![2-(2,2-dimethylpropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963773.png)
![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5963789.png)